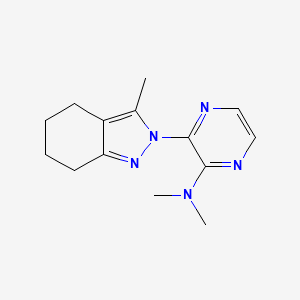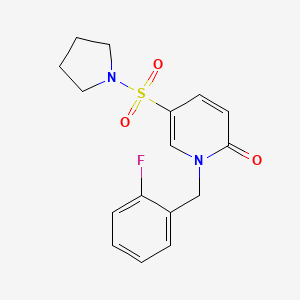
1-(2-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as FSL-1, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR6. It is a synthetic compound that was first synthesized in 2002 by researchers at Fujisawa Pharmaceutical Co., Ltd. FSL-1 has been extensively studied for its potential applications in immunology and infectious diseases.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
A study conducted by Kaya et al. (2016) focused on the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. This research involved quantum chemical calculations and molecular dynamics simulations to investigate the global reactivity parameters and adsorption behaviors of these derivatives on different iron surfaces. The findings suggest that the structural features and electronic properties of such compounds can significantly influence their interaction with metal surfaces, offering potential applications in corrosion inhibition (Kaya et al., 2016).
Synthesis and Crystal Structure Analysis
Lv Zhi (2009) synthesized and analyzed the crystal structure of a fluorobenzyl-pyridinone derivative, providing detailed insights into its molecular arrangement and the potential for anti-HBV activity. This study exemplifies the importance of structural analysis in understanding the biological activities of such compounds (Lv Zhi, 2009).
Oxidative Radical Cyclization to Pyrroles
Research by Antonio et al. (1994) explored the oxidative radical cyclization of α-sulfonylpyrroles, leading to pyrrolizidine derivatives. This process involves reductive desulfonylation, highlighting a method for synthesizing complex heterocyclic structures from simpler pyrrole derivatives, which might offer insights into the reactivity and potential applications of pyrrolidinylsulfonyl compounds (Antonio et al., 1994).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-15-6-2-1-5-13(15)11-18-12-14(7-8-16(18)20)23(21,22)19-9-3-4-10-19/h1-2,5-8,12H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSMSLAXEXKXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

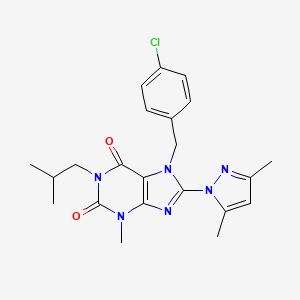




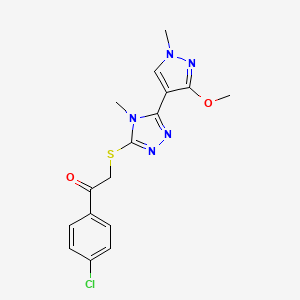

![1-Bromo-3-[2-(difluoromethyl)phenoxy]benzene](/img/structure/B2724401.png)
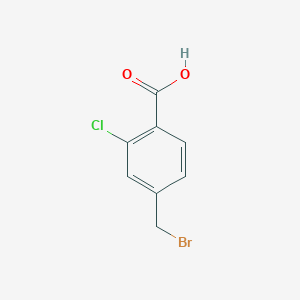
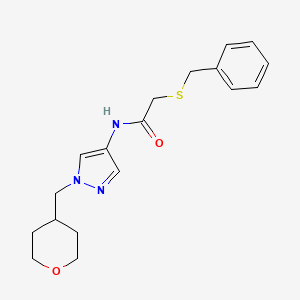
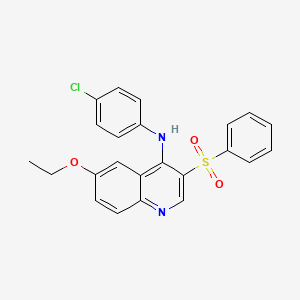
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)
